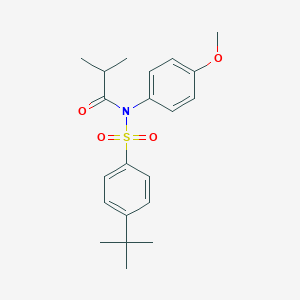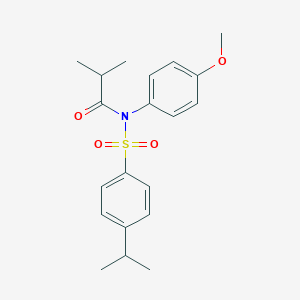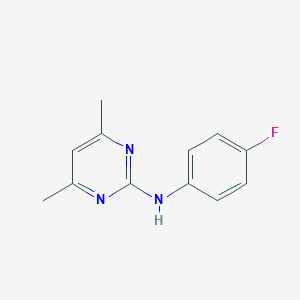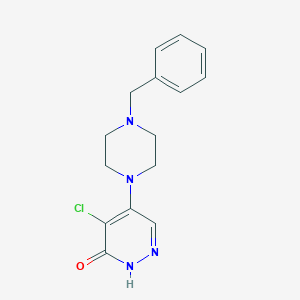![molecular formula C15H17N3O3S B284154 N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B284154.png)
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide, also known as MLN-4760, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylurea compounds and has been found to exhibit potent activity against a variety of diseases.
Mécanisme D'action
The mechanism of action of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide involves the inhibition of various cellular pathways. It inhibits the activity of the ATP-sensitive potassium channels in pancreatic beta cells, leading to increased insulin secretion and improved glucose control. N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide also inhibits the activity of the NF-kappaB pathway, leading to reduced inflammation. Additionally, it induces apoptosis and inhibits cell proliferation in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has been found to exhibit various biochemical and physiological effects. It improves glucose control in diabetic patients by increasing insulin secretion. It also reduces inflammation by inhibiting the activity of the NF-kappaB pathway. In cancer cells, N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide induces apoptosis and inhibits cell proliferation, leading to reduced tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of various cellular pathways, making it a valuable tool for studying the role of these pathways in various diseases. However, N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in some experiments. Additionally, it may have off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide. One direction is to further investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, future studies could focus on identifying the off-target effects of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide and developing more selective inhibitors of the targeted pathways.
Méthodes De Synthèse
The synthesis of N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide involves the reaction of 4-aminobenzenesulfonyl chloride with 2-pyridinecarboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with isopropylamine to form the final product. The synthesis method has been optimized to yield high purity and high-quality product.
Applications De Recherche Scientifique
N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent activity against diabetes, cancer, and inflammation. N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has been shown to improve glucose control in diabetic patients by inhibiting the activity of the ATP-sensitive potassium channels in pancreatic beta cells. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N-{4-[(isopropylamino)sulfonyl]phenyl}-2-pyridinecarboxamide has been shown to reduce inflammation by inhibiting the activity of the NF-kappaB pathway.
Propriétés
Formule moléculaire |
C15H17N3O3S |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H17N3O3S/c1-11(2)18-22(20,21)13-8-6-12(7-9-13)17-15(19)14-5-3-4-10-16-14/h3-11,18H,1-2H3,(H,17,19) |
Clé InChI |
ASGASGHVHLUNLE-UHFFFAOYSA-N |
SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
SMILES canonique |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)

![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)